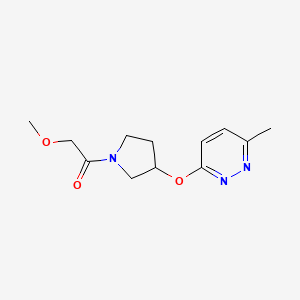

![molecular formula C24H17NS B2891859 N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine CAS No. 1448185-87-2](/img/structure/B2891859.png)

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

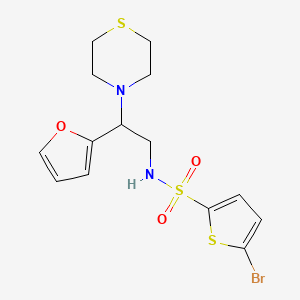

“N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine” is a complex organic compound. It is related to Dibenzothiophene, an organosulfur compound consisting of two benzene rings fused to a central thiophene ring . The chemical formula of Dibenzothiophene is C12H8S .

Synthesis Analysis

Dibenzothiophene, a related compound, is prepared by the reaction of biphenyl with sulfur dichloride in the presence of aluminium chloride . Reduction with lithium results in scission of one C-S bond. With butyllithium, this heterocycle undergoes stepwise lithiation at the 4-position . A study has reported the synthesis of 4,4′-bibenzo[c]thiophene derivatives, which might be similar to the compound you’re interested in .Molecular Structure Analysis

The molecular structure of Dibenzothiophene, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of Dibenzothiophene is 184.257 .Chemical Reactions Analysis

The chemical reactions of Dibenzothiophene involve reduction with lithium, which results in scission of one C-S bond. With butyllithium, this heterocycle undergoes stepwise lithiation at the 4-position . S-oxidation with peroxides gives the sulfoxide .Physical And Chemical Properties Analysis

Dibenzothiophene, a related compound, is a colourless solid . It has a density of 1.252 g/cm3, a melting point of 97 to 100 °C, and a boiling point of 332 to 333 °C . It is insoluble in water but soluble in benzene and related solvents .Applications De Recherche Scientifique

Microtubule Inhibition for Cancer Therapy

The dibenzo[b,d]thiophen-4-amine derivatives have been studied for their potential as microtubule inhibitors . Microtubules are crucial for cellular processes such as mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The synthesis of biphenylmethoxydibenzo[b,f]oxepine derivatives, which are structurally similar to N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine, has shown potential in disrupting microtubule dynamics, offering a pathway for the development of new anticancer drugs .

Biological Activity and Photoisomerization

Compounds with the dibenzo[b,d]thiophen-4-amine skeleton have been explored for their biological activity , particularly in the context of photoisomerization . This property can be harnessed to control biological processes with light, making these compounds valuable in the development of photoactive drugs that can be activated or deactivated with specific wavelengths of light .

Synthesis of Dibenzo[b,d]azepine Skeleton

The dibenzo[b,d]thiophen-4-amine framework is instrumental in the synthesis of the dibenzo[b,d]azepine skeleton . This structure is found in many biologically active molecules and pharmaceuticals. The catalyst-free ring expansion reaction described for the construction of this skeleton highlights the versatility of the compound in organic synthesis .

Potassium Channel Inhibition

Dibenzo[b,d]azepines, which can be synthesized from dibenzo[b,d]thiophen-4-amine, serve as potassium channel inhibitors . These inhibitors have significant implications in the treatment of various diseases, including cardiovascular disorders and certain types of epilepsy .

Enzyme Inhibition

The dibenzo[b,d]thiophen-4-amine derivatives are also known for their role as enzyme inhibitors . By inhibiting specific enzymes, these compounds can be used to regulate biochemical pathways, which is beneficial in the treatment of diseases where such pathways are dysregulated .

Asymmetric Synthesis Applications

The asymmetric synthesis of dibenzo[b,d]azepines using dibenzo[b,d]thiophen-4-amine as a precursor has been reported . This application is crucial in the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety .

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-phenylphenyl)dibenzothiophen-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NS/c1-2-7-17(8-3-1)18-13-15-19(16-14-18)25-22-11-6-10-21-20-9-4-5-12-23(20)26-24(21)22/h1-16,25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLTUEMNYNAKHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=C3SC5=CC=CC=C45 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2891778.png)

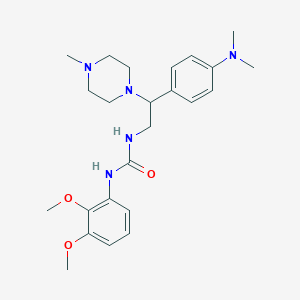

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891779.png)

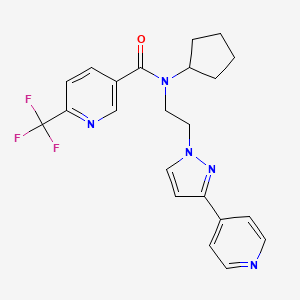

![ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2891785.png)

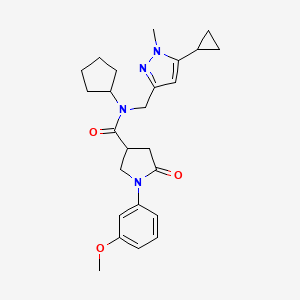

![2-(2-Oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2891788.png)

![1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2891789.png)

![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2891793.png)

![[4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B2891799.png)